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Compound of Interest

Compound Name: Methyl 8-chloro-8-oxooctanoate

Cat. No.: B1587517

An In-Depth Guide to the *H and 3C NMR Spectral Analysis of Methyl 8-chloro-8-
oxooctanoate: A Comparative Approach

Executive Summary

This guide provides a comprehensive analysis of the *H and 13C Nuclear Magnetic Resonance
(NMR) spectra of Methyl 8-chloro-8-oxooctanoate, a bifunctional linear-chain molecule with
significant applications as a synthetic intermediate in pharmaceuticals and agrochemicals.[1][2]
[3] By leveraging the distinct electronic environments created by its terminal methyl ester and
acyl chloride moieties, we will dissect its spectral features. This document offers a foundational
framework for researchers and drug development professionals, explaining not just the spectral
assignments but the underlying chemical principles. Furthermore, a comparative analysis with
structurally related compounds, Methyl Suberate and Methyl Adipoyl Chloride, is presented to
highlight the diagnostic spectral shifts imparted by the acyl chloride group, thereby providing a
robust methodology for structural verification.

Introduction: The Structural and Chemical
Landscape

Methyl 8-chloro-8-oxooctanoate (CAS No. 41624-92-4) is an organic compound with the
molecular formula CoH15CIOs.[1][4] Its linear formula, CICO(CH2)sCO2CHs, reveals a C8

aliphatic backbone functionalized with a reactive acyl chloride at one terminus and a stable
methyl ester at the other.[5] This structural dichotomy makes it a versatile building block in
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organic synthesis.[1] Understanding its NMR spectrum is paramount for confirming its identity,
assessing its purity, and monitoring its conversion in subsequent chemical reactions.

The key to interpreting its NMR spectrum lies in recognizing the different electronic influences
of the acyl chloride and methyl ester groups on the adjacent protons and carbons of the alkyl
chain. The electronegative oxygen and chlorine atoms create distinct deshielding effects that
are propagated along the chain, resulting in a predictable and interpretable pattern of signals.

Foundational NMR Principles for Asymmetric
Aliphatic Esters

The chemical shift () in NMR spectroscopy is highly sensitive to the local electronic
environment of a nucleus. In Methyl 8-chloro-8-oxooctanoate, two primary factors dictate the

chemical shifts:

« Inductive Effects: The electronegative chlorine atom in the acyl chloride group and the
oxygen atoms in the methyl ester group withdraw electron density from adjacent carbons
and protons. This withdrawal, or deshielding, causes the nuclei to experience a stronger
effective magnetic field, shifting their resonance signals downfield (to higher ppm values).[6]
The acyl chloride function is generally more electron-withdrawing than the ester, leading to a
more pronounced downfield shift for adjacent nuclei.

e Spin-Spin Coupling: Non-equivalent protons on adjacent carbons interact through the
bonding electrons, causing their signals to split into multiplets.[7][8][9] The magnitude of this
splitting, the coupling constant (J), is typically around 6-8 Hz for protons on neighboring sps3-
hybridized carbons and provides valuable information about the connectivity of the molecule.
[10]

Experimental Protocol: Acquiring High-Quality NMR
Spectra

A self-validating and reproducible protocol is essential for accurate spectral analysis.

A. Sample Preparation
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Analyte Weighing: Accurately weigh approximately 10-20 mg of Methyl 8-chloro-8-
oxooctanoate.

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Deuterated
chloroform (CDCIs) is a common choice due to its excellent dissolving power for nonpolar to
moderately polar compounds and its single carbon signal at ~77 ppm.[11][12]

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is
chemically inert and its protons and carbons provide the reference signal at 0.00 ppm.[6]

Dissolution: Transfer the solvent to the vial containing the analyte. Cap the vial and gently
agitate until the sample is fully dissolved.

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
. Spectrometer Setup and Data Acquisition

Instrumentation: Data acquisition is typically performed on a 400 MHz or higher field NMR
spectrometer.[13]

'H NMR Acquisition:

o Pulse Sequence: A standard single-pulse experiment is sufficient.

o Spectral Width: ~12-16 ppm.

o Relaxation Delay: 1-2 seconds.

o Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.
13C NMR Acquisition:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect
(NOE).

o Spectral Width: ~200-220 ppm.
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o Relaxation Delay: 2-5 seconds.

o Number of Scans: Several hundred to a few thousand scans are often necessary to
achieve a good signal-to-noise ratio due to the low natural abundance of 13C.

The following workflow diagram illustrates the logical steps from sample to verified structure.

Sample Preparation

G/Iethyl 8—chloro—8—oxooctanoat9 CDCI3 + TMS
Dissolve & Transfer
to NMR Tube

Data Acquisition

(Acquire 1H Spectrum) Acquire 13C Spectrum)

Spectral Analysis

Process 1H Data Process 13C Data
(Integration, Multiplicity) (Chemical Shifts)
Assign Signals

(Compare with Alternatives)
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Click to download full resolution via product page
Caption: Workflow for NMR-based structural analysis.

Spectral Analysis of Methyl 8-chloro-8-oxooctanoate

The structure of Methyl 8-chloro-8-oxooctanoate is shown below with protons and carbons
labeled for assignment purposes.

Caption: Structure with labels for NMR assignment.

'H NMR Spectrum Analysis

The proton spectrum is characterized by four main groups of signals.
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Expected o Lo . .
Label Protons Multiplicity Integration Rationale

(ppm)

Methyl
protons
attached to
the ester
oxygen.
Deshielded
by the
. oxygen atom,
d C°Hs ~3.6-3.7 Singlet (s) 3H )
appearing as
a sharp
singlet as
there are no
adjacent
protons to
couple with.
[11[14]

Methylene
protons alpha
to the acyl
chloride
carbonyl.
Strongly
deshielded by
the inductive

b C7H» ~29 Triplet (t) o effect of the
C=0 group
and the
chlorine
atom.
Appears as a
triplet due to
coupling with
the C8

protons.
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Methylene
protons alpha
to the ester
carbonyl.
Deshielded,
but less so

a C2H: ~2.3 Triplet (t) 2H than (b).[14]
[15] Appears
as a triplet
due to
coupling with
the C3

protons.

The four
central
methylene
groups
overlap in a
complex
multiplet.
They are the
c C3-C°®H: ~1.2-1.7 Multiplet (m) 8H most shielded
(upfield)
protons as
they are
furthest from
the electron-
withdrawing
functional

groups.[1]

13C NMR Spectrum Analysis

The proton-decoupled 13C spectrum is expected to show nine distinct signals.
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Label

Carbon Expected & (ppm) Rationale

CS

Carbonyl carbon of
the acyl chloride.
) Highly deshielded due
C=0 (Acyl Chloride) ~173 - 174
to the attached
chlorine and oxygen

atoms.[1]

Cl

Carbonyl carbon of
the methyl ester. Also
highly deshielded.[1]
C=0 (Ester) ~173-174 The exact positions of
Ct and Cé relative to
each other can vary

slightly.

C9

Methyl carbon of the
ester group,
deshielded by the
attached oxygen.[1]

OCHs ~51-52

C7

Methylene carbon
alpha to the acyl

CH2 (a to -COCI) ~40 - 45 _ o
chloride. Significantly

deshielded.

Cz2

Methylene carbon

alpha to the ester.
CH2 (o to -COOR) ~33-35 _

Deshielded, but less

so than C7.

Ccs-Ce

The four central
methylene carbons,
appearing as distinct
signals in the aliphatic
-(CH2)a- ~24 - 29 , . e
region. Their specific
shifts depend on their
distance from the

functional groups.
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Comparative Spectral Analysis

To provide context and highlight the diagnostic utility of the observed shifts, we compare the
spectrum of Methyl 8-chloro-8-oxooctanoate with two related compounds.

Alternative 1: Methyl Suberate (Monomethyl Ester of
Suberic Acid)

This compound (HOOC-(CH2)s-COOCH:S3) replaces the -COCI group with a carboxylic acid. For
a closer comparison, we can consider its fully esterified form, Dimethyl Suberate (CHsOOC-
(CH2)6-COOCHS3), which is symmetrical.

'H NMR Comparison: In Dimethyl Suberate, both sets of a-methylene protons (equivalent to
'a' and 'b") would be chemically equivalent and resonate around ~2.3 ppm. The signal for the
'b’ protons in Methyl 8-chloro-8-oxooctanoate at ~2.9 ppm is significantly further downfield,
providing a clear diagnostic marker for the presence of the highly electron-withdrawing acyl
chloride group.

13C NMR Comparison: In Dimethyl Suberate, the two carbonyl carbons are equivalent and
appear around ~174 ppm. The a-carbons also become equivalent, resonating around ~34
ppm. The C’ carbon in our target molecule at ~40-45 ppm is substantially deshielded in
comparison, again confirming the influence of the chlorine atom.

Alternative 2: Methyl Adipoyl Chloride

This compound (CICO-(CHz2)a-COOCH:) is a shorter-chain analogue.[16][17]

'H NMR Comparison: The spectrum would be very similar, but the integration of the central
methylene envelope ('c’) would be for 4H instead of 8H. This comparison is invaluable for
confirming the chain length of the synthesized molecule. The chemical shifts for protons 'a’,
'b', and 'd" would be nearly identical.

13C NMR Comparison: The spectrum would show seven signals instead of nine. The key
signals for the functional groups (C?, C8, C°) and their alpha-carbons (Cz2, C> in this case)
would appear at very similar chemical shifts, while the central methylene region would be
less complex.
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Summary of Key Diagnostic Shifts

Key Proton Key Carbon
Compound . o (ppm) . o (ppm)
Signal Signal
Methyl 8-chloro-
-CH2-COCI ~2.9 -CH2-COCI ~40-45
8-oxooctanoate
Dimethyl
-CH2-COOCHs ~2.3 -CH2-COOCHs ~34
Suberate
Methyl Adipoyl
. -CH2-COCI ~2.9 -CH2-COCI ~40-45
Chloride
Conclusion

The *H and 13C NMR spectra of Methyl 8-chloro-8-oxooctanoate are rich with information that
allows for unambiguous structural confirmation. The key diagnostic signals are the downfield-
shifted methylene protons (~2.9 ppm) and carbon (~40-45 ppm) adjacent to the acyl chloride
group. These signals are significantly deshielded compared to their counterparts in analogous
diesters like Dimethyl Suberate. Comparative analysis with shorter-chain homologues such as
Methyl Adipoyl Chloride further serves to validate assignments and confirm the integrity of the
aliphatic chain. By understanding the principles behind these chemical shifts and utilizing a
systematic, comparative approach, researchers can confidently identify and characterize this
important synthetic intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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